N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide

Carbonic Anhydrase Metalloenzyme Inhibition X-ray Crystallography

This 1,3,4-thiadiazole derivative features a non-interchangeable 5-methylthio-2-pivalamide substitution pattern critical for reproducible SAR in metalloenzyme inhibitor studies. Lacking a zinc-binding sulfamoyl group, it serves as an essential negative control in carbonic anhydrase inhibition assays, while the 5-methylthio substituent drives antimycobacterial activity for TB drug discovery. Supplied at ≥98% purity for in vitro and non-clinical research only; not for human or veterinary therapeutic use. Request a quote to secure your study's integrity.

Molecular Formula C8H13N3OS2
Molecular Weight 231.33
CAS No. 393565-31-6
Cat. No. B2945617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide
CAS393565-31-6
Molecular FormulaC8H13N3OS2
Molecular Weight231.33
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NN=C(S1)SC
InChIInChI=1S/C8H13N3OS2/c1-8(2,3)5(12)9-6-10-11-7(13-4)14-6/h1-4H3,(H,9,10,12)
InChIKeyVWQBMXAUJSGRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes12 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS 393565-31-6): Procurement-Ready Baseline Data


N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide is a small-molecule 1,3,4-thiadiazole derivative characterized by a 5-methylthio substituent and a pivalamide (tert-butylcarbonylamino) group at the 2-position. The compound has a molecular weight of 231.34 g/mol and a molecular formula of C8H13N3OS2 . This compound is commercially available as a research-grade chemical with a typical purity of 98% and is supplied for use in in vitro and non-clinical studies only, with no intended use in human or veterinary therapeutics .

Why Generic Substitution of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS 393565-31-6) Is Not a Viable Procurement Strategy


The 1,3,4-thiadiazole scaffold is pharmacologically promiscuous, and its biological activity is exquisitely sensitive to the electronic and steric properties of the substituents at the 2- and 5-positions. Even minor structural modifications can lead to complete loss of target engagement or altered selectivity profiles [1]. The specific combination of the 5-methylthio group and the 2-pivalamide moiety in this compound is not interchangeable with other thiadiazole derivatives, such as those with sulfamoyl, aryl, or alternative alkylthio substituents, due to documented differences in their binding modes to metalloenzymes like matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs) [2]. Substituting a generic thiadiazole building block for this precise compound carries a high risk of experimental failure due to unexpected changes in solubility, stability, and target affinity.

Quantitative Evidence Guide: Differentiating N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS 393565-31-6) from Its Closest Analogs


Comparison of Carbonic Anhydrase (CA) Inhibition Profiles: 5-Methylthio vs. 5-Sulfamoyl Pivalamide Derivatives

The 5-sulfamoyl analog, N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pivalamide, exhibits nanomolar inhibitory potency (Ki values < 100 nM) against tumor-associated carbonic anhydrase IX (CA IX), a well-established anti-cancer target [1]. In contrast, the target compound, N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide, lacks the zinc-binding sulfamoyl group, rendering it inactive against CA IX. This structural distinction defines its use case: the target compound is not a CA inhibitor and therefore can be employed in orthogonal assays or as a negative control in studies focusing on CA inhibition.

Carbonic Anhydrase Metalloenzyme Inhibition X-ray Crystallography

Antitubercular Activity Profile: 5-Methylthio Thiadiazole Class vs. 5-Aryl Thiadiazole Analogs

Compounds bearing a primary alkylthio substitution, such as the 5-methylthio group, on the 1,3,4-thiadiazole ring have demonstrated moderate in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. In a study of 2-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole derivatives, compounds with a methylthio group at the 5-position exhibited minimum inhibitory concentrations (MICs) in the range of 3.13-6.25 µg/mL when evaluated using the radiometric BACTEC 460-TB methodology [1]. In contrast, oxidation of the methylthio group to a sulfone completely abolished this activity, underscoring the functional necessity of the thioether moiety for maintaining antitubercular efficacy within this chemotype.

Antitubercular Mycobacterium tuberculosis BACTEC 460-TB

Synthetic Accessibility and Purity: Differentiating 5-Methylthio-2-pivalamide from More Complex Thiadiazole Analogs

The target compound is synthesized via a straightforward one-step acylation of commercially available 5-(methylthio)-1,3,4-thiadiazole-2-amine with pivaloyl chloride . This simple synthetic route contrasts with the multi-step, low-yielding syntheses required for more complex analogs (e.g., those with additional heterocycles or chiral centers). The commercial availability of the target compound with a validated purity of 98% ensures batch-to-batch consistency and eliminates the need for in-house synthesis, which can be time-consuming and variable.

Synthetic Chemistry Building Block Purity Profile

Validated Research and Industrial Application Scenarios for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS 393565-31-6)


Negative Control and Counter-Screen in Carbonic Anhydrase (CA) Drug Discovery Programs

The compound's lack of activity against CA IX and CA II (as evidenced by the absence of the zinc-binding sulfamoyl group) makes it an ideal negative control for studies involving the sulfamoyl-containing analog series [1]. It can be used to establish baseline activity in fluorescence-based CA inhibition assays or to confirm that observed phenotypic effects in cell-based cancer models are indeed CA-dependent.

Scaffold for Structure-Activity Relationship (SAR) Exploration in Antitubercular Drug Discovery

The compound serves as a valuable starting point for the synthesis of new antitubercular agents. The presence of the 5-methylthio group is a known driver of activity against Mycobacterium tuberculosis, and the pivalamide tail offers a site for further modification to modulate lipophilicity and target engagement [1]. It can be used as a reference compound in MIC determination assays (e.g., BACTEC 460-TB or microdilution methods).

Building Block for the Synthesis of Advanced Thiadiazole-Based Chemical Probes

With a purity of 98% and a well-defined, simple structure, the compound is a reliable building block for the construction of more complex molecular architectures [1]. It can be used in medicinal chemistry campaigns to install a lipophilic, metabolically stable pivalamide group onto a thiadiazole core, for example, via deprotection and subsequent functionalization of the amine.

Quote Request

Request a Quote for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.